molecular formula C6H9FO B2469717 3-(2-Fluoroethyl)cyclobutan-1-one CAS No. 1780699-20-8

3-(2-Fluoroethyl)cyclobutan-1-one

Cat. No.: B2469717
CAS No.: 1780699-20-8
M. Wt: 116.135
InChI Key: CVRITDQGPOGJSL-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)cyclobutan-1-one is an organic compound with the molecular formula C₆H₉FO. It is a cyclobutanone derivative where a fluoroethyl group is attached to the third carbon of the cyclobutanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)cyclobutan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluoroethyl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)cyclobutan-1-one involves its interaction with various molecular targets. The fluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclobutanone ring provides a rigid framework that can affect the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoroethyl)cyclobutan-1-one is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2-fluoroethyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO/c7-2-1-5-3-6(8)4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRITDQGPOGJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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